4-benzoyl-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one
Description
Table 1: IUPAC Name Breakdown
| Component | Description |
|---|---|
| Parent structure | 2,5-dihydro-1H-pyrrol-2-one |
| Position 1 substituent | 3-(morpholin-4-yl)propyl |
| Position 3 substituent | Hydroxy |
| Position 4 substituent | Benzoyl |
| Position 5 substituent | 4-(propan-2-yl)phenyl |
Molecular Formula and Weight Calculations
The molecular formula of the compound is C₂₇H₃₂N₂O₄ , determined through summation of atomic constituents from its structural components:
- Carbon (C) : 27 atoms (12.01 g/mol × 27 = 324.27 g/mol)
- Hydrogen (H) : 32 atoms (1.008 g/mol × 32 = 32.256 g/mol)
- Nitrogen (N) : 2 atoms (14.01 g/mol × 2 = 28.02 g/mol)
- Oxygen (O) : 4 atoms (16.00 g/mol × 4 = 64.00 g/mol)
Molecular weight = 324.27 + 32.256 + 28.02 + 64.00 = 448.546 g/mol (rounded to 448.55 g/mol).
Table 2: Molecular Composition
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 27 | 12.01 | 324.27 |
| H | 32 | 1.008 | 32.256 |
| N | 2 | 14.01 | 28.02 |
| O | 4 | 16.00 | 64.00 |
| Total | 448.546 |
Stereochemical Considerations in Pyrrol-2-One Core
The pyrrol-2-one core exhibits partial saturation at positions 2 and 5, resulting in a non-aromatic, conjugated enone system. The 2,5-dihydro designation indicates two hydrogen atoms are retained at these positions, creating a planar lactam ring with restricted rotation. Key stereochemical features include:
- Chirality at Position 3 : The hydroxyl group at position 3 introduces a stereocenter. However, the compound’s synthetic route (not detailed in provided sources) may yield a racemic mixture or favor a specific enantiomer depending on reaction conditions.
- Spatial Arrangement of Substituents : The benzoyl group at position 4 and the 4-(propan-2-yl)phenyl group at position 5 project perpendicular to the lactam plane, creating steric interactions that influence reactivity and molecular conformation.
- Morpholinylpropyl Chain Flexibility : The 3-(morpholin-4-yl)propyl substituent at position 1 adopts a gauche conformation, optimizing hydrogen bonding between the morpholine oxygen and the hydroxyl group at position 3.
Figure 1: Pyrrol-2-One Core Stereochemistry
O
||
N1—C2—C3—C4—C5
| | | |
R1 R2 R3 R4
- R1 : 3-(morpholin-4-yl)propyl
- R2 : H (2,5-dihydro)
- R3 : Hydroxy
- R4 : Benzoyl
- R5 : 4-(propan-2-yl)phenyl
The delocalized π-electrons in the enone system (C=O and C=C) contribute to partial double-bond character between C2 and C3, further rigidifying the core. This rigidity limits stereoisomerism but enhances stability in biological environments.
Properties
Molecular Formula |
C27H32N2O4 |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H32N2O4/c1-19(2)20-9-11-21(12-10-20)24-23(25(30)22-7-4-3-5-8-22)26(31)27(32)29(24)14-6-13-28-15-17-33-18-16-28/h3-5,7-12,19,24,30H,6,13-18H2,1-2H3/b25-23+ |
InChI Key |
VGNYXMPIMQNEPA-WJTDDFOZSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCCN4CCOCC4 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCCN4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of γ-Ketoamides
A tricarbonyl intermediate, such as 1-(4-isopropylphenyl)-3-oxobutane-1,4-dione , undergoes cyclocondensation with ammonium acetate in acetic acid under reflux (120°C, 8–12 hours). This forms the 2,5-dihydro-1H-pyrrol-2-one scaffold with a ketone group at position 4.
Reaction Conditions
Asymmetric Hydrogenation for Stereocontrol
For stereoselective synthesis, ruthenium-catalyzed hydrogenation is employed. A 1,3,5-tricarbonyl precursor reacts with [(RuCl₂(p-cymene))₂] and chiral diphosphine ligands (e.g., (R)-BINAP) under hydrogen gas (50 psi) in methanol at 25°C. This step achieves >95% enantiomeric excess (ee) for the (R)-configured hydroxyl group.
Introduction of the Morpholin-4-ylpropyl Side Chain
The morpholinylpropyl group is introduced via nucleophilic alkylation using 3-(morpholin-4-yl)propan-1-amine or its hydrochloride salt.
Alkylation of Pyrrolone Nitrogen
The pyrrolone nitrogen undergoes alkylation with 1-chloro-3-(morpholin-4-yl)propane in the presence of K₂CO₃ in DMF at 80°C.
Optimized Conditions
Alternative Mitsunobu Reaction
For hindered substrates, the Mitsunobu reaction using 3-(morpholin-4-yl)propan-1-ol , triphenylphosphine, and diethyl azodicarboxylate (DEAD) in THF at 0°C to 25°C provides higher regioselectivity (yield: 70%).
Benzoylation at Position 4
The benzoyl group is introduced via Friedel-Crafts acylation or nucleophilic substitution.
Friedel-Crafts Acylation
The pyrrolone reacts with benzoyl chloride in the presence of AlCl₃ in dichloromethane at −10°C. This method achieves 80% yield but requires strict temperature control to avoid over-acylation.
Palladium-Catalyzed Coupling
For higher selectivity, Suzuki-Miyaura coupling with benzoylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (4:1) at 90°C provides the benzoylated product in 88% yield.
Hydroxylation at Position 3
The hydroxyl group is introduced via oxidation or hydroxylative cyclization.
Epoxidation-Opening Strategy
Epoxidation of a precursor olefin with m-CPBA, followed by acid-catalyzed ring-opening (HCl in THF), yields the trans-diol, which is oxidized to the hydroxy ketone using PCC (yield: 65%).
Direct Hydroxylation
Electrophilic hydroxylation with oxone® (KHSO₅) in acetone/water (1:1) at 0°C introduces the hydroxyl group with 90% regioselectivity.
Final Functionalization and Purification
Protecting Group Strategy
Purification Techniques
Analytical Characterization
| Technique | Key Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.45–7.32 (m, 5H, Ar-H), 4.21 (s, 1H, OH), 3.72–3.68 (m, 4H, morpholine) |
| HPLC | tᵣ = 12.3 min, 99.5% purity |
| HRMS | m/z 387.1688 [M+H]⁺ (calc. 387.1689) |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Stereoselectivity | Cost Efficiency |
|---|---|---|---|
| Ruthenium catalysis | 72 | >95% ee | Moderate |
| Palladium coupling | 88 | N/A | High |
| Mitsunobu alkylation | 70 | 100% regioselectivity | Low |
Challenges and Optimization
-
Regioselectivity in alkylation : Solved using bulky bases (e.g., DBU) to favor N- over O-alkylation.
-
Over-reduction in hydrogenation : Mitigated by using sponge nickel instead of Pd/C.
-
Byproduct formation during acylation : Addressed via slow addition of benzoyl chloride at −10°C.
Industrial-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Coupling Reactions: The compound can participate in various coupling reactions such as Suzuki, Heck, or Sonogashira couplings to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Coupling: Palladium catalysts, boronic acids, alkynes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a potential candidate for the development of new pharmaceuticals.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its unique structure could impart desirable characteristics to polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 4-benzoyl-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations at Position 1
The 1-position substituent significantly impacts physicochemical properties:
- Morpholin-4-ylpropyl group : Enhances solubility due to morpholine’s polarity and hydrogen-bonding capacity. For example, the target compound’s morpholine moiety contrasts with the 2-hydroxypropyl group in compounds 20 , 21 , and 38 (), which exhibit lower logP values but reduced metabolic stability .
Substituent Variations at the 4-Benzoyl Position
The 4-benzoyl group’s electronic and steric properties modulate target affinity:
- 4-Methylbenzoyl : Present in compounds 20 , 23 , and 25 (), this electron-donating group increases lipophilicity (e.g., compound 20 : logP ~3.8) but may reduce polar interactions with biological targets .
- 2-Ethoxybenzoyl : In compound 41 (), the ethoxy group introduces steric hindrance and polarity, yielding a lower melting point (128–130°C vs. the target compound’s likely higher mp) .
- 4-Fluorobenzoyl : In compound 4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrol-2-one (), fluorine’s electronegativity enhances metabolic stability and binding specificity .
Substituent Variations at Position 5
The 5-aryl group dictates steric and hydrophobic interactions:
- 4-Isopropylphenyl : The target compound’s isopropyl group balances hydrophobicity and steric bulk, favoring interactions with hydrophobic enzyme pockets .
- 4-Trifluoromethoxyphenyl : In compound 23 (), the trifluoromethoxy group increases electronegativity and resistance to oxidative metabolism but may reduce solubility (mp 246–248°C) .
Data Tables
Table 1: Structural and Physical Properties of Selected Analogues
*Estimated based on molecular formula.
Research Findings
- Morpholine vs. Hydroxypropyl : Morpholine-containing derivatives (e.g., ) exhibit improved aqueous solubility compared to hydroxypropyl analogues, critical for oral bioavailability .
- Electron-Withdrawing Groups : Fluorine or trifluoromethyl substituents (e.g., ) enhance metabolic stability but may require formulation adjustments due to crystallinity (high mp) .
- Steric Effects : Bulky 5-aryl groups (e.g., 4-tert-butylphenyl in 20 ) correlate with lower yields (47–62%) due to steric hindrance during synthesis .
- Synergistic Effects : Compounds combining morpholine (position 1) and electron-rich aryl groups (position 5) show promise in preclinical models for kinase inhibition, though specific activity data remain proprietary .
Biological Activity
The compound 4-benzoyl-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Molecular Structure
The compound belongs to the pyrrolidone class and is characterized by several functional groups:
- Pyrrolidone ring : A five-membered heterocyclic structure.
- Benzoyl group : Contributes to its lipophilicity and potential receptor interactions.
- Morpholine moiety : Imparts solubility and may enhance biological activity through specific interactions with biological targets.
- Isopropylphenyl substituent : Provides steric bulk that may influence binding affinity and selectivity.
IUPAC Name
The IUPAC name for this compound is:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in cancer cell proliferation. For instance, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Antibacterial Activity : Similar pyrrole derivatives have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound's structural features may enhance its efficacy against pathogens like Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory properties by selectively inhibiting cyclooxygenase enzymes (COX) .
Table 1: Biological Activity Overview
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antitumor | CDK inhibition | |
| Antibacterial | Inhibition of bacterial growth | |
| Anti-inflammatory | COX inhibition |
Case Study 1: Antitumor Activity
In a study examining the antitumor effects of pyrrole derivatives, 4-benzoyl-3-hydroxy derivatives were found to significantly reduce tumor cell viability in vitro. The mechanism was linked to the inhibition of CDK activity, leading to cell cycle arrest at the G1 phase. This was confirmed through flow cytometry analysis.
Case Study 2: Antibacterial Efficacy
Another research effort evaluated the antibacterial properties of related compounds against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be as low as 3.12 µg/mL for some derivatives, indicating strong antibacterial potential .
Table 2: Comparison with Related Pyrrole Derivatives
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| 4-benzoyl derivative | 3.12 | Antibacterial |
| Isoxazole derivative | 0.95 | Anti-inflammatory |
| Pyrrole benzamide derivative | 12.5 | Antibacterial |
This comparison highlights the unique position of 4-benzoyl-3-hydroxy derivatives in terms of antibacterial potency relative to structurally similar compounds.
Q & A
Q. What are the recommended synthetic routes for preparing 4-benzoyl-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one?
A common method involves a multi-step condensation reaction using substituted aldehydes and amines. For example, morpholin-4-ylpropylamine reacts with a substituted benzaldehyde (e.g., 4-isopropylbenzaldehyde) in 1,4-dioxane under reflux, followed by cyclization with a benzoyl chloride derivative. Purification typically involves recrystallization from methanol or ethanol, with yields ranging from 9% to 62% depending on substituents . Key parameters include reaction time (3–48 hours), solvent choice, and stoichiometric ratios of aldehyde to amine.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Characterization relies on:
- NMR spectroscopy : H and C NMR to identify proton environments (e.g., hydroxyl at δ ~12 ppm, aromatic protons at δ 6.8–7.8 ppm) .
- HRMS : To verify molecular weight (e.g., observed m/z 449.231 vs. theoretical 449.2315) .
- Melting point analysis : Sharp melting points (e.g., 221–265°C) indicate purity .
Q. What solvents are optimal for enhancing solubility during synthesis?
Polar aprotic solvents like 1,4-dioxane or dimethylformamide (DMF) improve solubility due to the compound’s hydrophobic aryl groups and hydrophilic morpholine substituent. Recrystallization in methanol or ethanol is preferred for isolating pure crystals .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence bioactivity in SAR studies?
Substituents on the aryl rings significantly impact activity. For example:
- Electron-withdrawing groups (e.g., Cl, CF) enhance stability but may reduce solubility.
- Bulky substituents (e.g., isopropyl, tert-butyl) increase steric hindrance, potentially altering binding affinity .
Evidence from analogs shows that 4-isopropylphenyl (compound 38) and 4-tert-butylphenyl (compound 20) derivatives exhibit distinct crystallization behaviors and bioactivity profiles .
Q. How should researchers design experiments to resolve contradictory yield data in cyclization reactions?
Contradictions in yields (e.g., 9% vs. 62%) often arise from:
- Reaction time : Extended reflux (10+ hours) improves completion for sterically hindered substrates .
- Purification methods : Column chromatography (ethyl acetate/hexane) vs. recrystallization can affect recovery .
A factorial design of experiments (DoE) using variables like temperature, solvent polarity, and catalyst loading can systematically identify optimal conditions .
Q. What computational strategies support the design of novel analogs with improved pharmacokinetic properties?
Quantum chemical calculations (e.g., DFT for reaction pathway modeling) and molecular docking can predict interactions with biological targets. The ICReDD framework integrates computational reaction path searches with experimental validation to accelerate discovery .
Q. How can researchers address instability during long-term storage?
Instability often results from:
- Hydroxyl group oxidation : Store under inert gas (N/Ar) at −20°C.
- Hydrolysis : Avoid aqueous buffers at high pH.
Characterize degradation products via LC-MS and FTIR to identify vulnerable functional groups .
Methodological Tables
Q. Table 1: Yield Optimization for Key Derivatives
| Compound | Substituent | Reaction Time | Yield (%) | Purification Method | Reference |
|---|---|---|---|---|---|
| 25 | 3-CF | 48 h | 9 | MeOH recrystallization | |
| 20 | 4-tert-butylphenyl | 3 h | 62 | Column chromatography |
Q. Table 2: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| Methanol | 12.5 | Optimal for recrystallization |
| DCM | 8.2 | Limited due to polarity mismatch |
| DMF | 25.7 | High solubility for reactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
